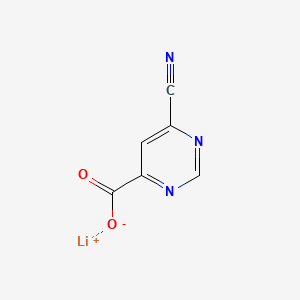
Lithium(1+)6-cyanopyrimidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+)6-cyanopyrimidine-4-carboxylate is a chemical compound with the molecular formula C6H2LiN3O2 It is a lithium salt of 6-cyanopyrimidine-4-carboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)6-cyanopyrimidine-4-carboxylate typically involves the reaction of 6-cyanopyrimidine-4-carboxylic acid with a lithium-containing reagent. One common method is to dissolve 6-cyanopyrimidine-4-carboxylic acid in a suitable solvent, such as ethanol or water, and then add lithium hydroxide or lithium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or evaporation of the solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for the addition of reagents and monitoring of reaction progress can improve the efficiency and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+)6-cyanopyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Lithium(1+)6-cyanopyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Lithium(1+)6-cyanopyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or modulating signaling pathways within cells. For example, it could inhibit enzymes involved in the synthesis of nucleotides or interfere with cellular signaling pathways that regulate cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium(1+)2-cyanopyrimidine-4-carboxylate
- Lithium(1+)4-cyanopyrimidine-5-carboxylate
Uniqueness
Lithium(1+)6-cyanopyrimidine-4-carboxylate is unique due to its specific structure and the position of the cyano and carboxylate groups on the pyrimidine ring. This unique structure may confer specific chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C6H2LiN3O2 |
|---|---|
Molekulargewicht |
155.1 g/mol |
IUPAC-Name |
lithium;6-cyanopyrimidine-4-carboxylate |
InChI |
InChI=1S/C6H3N3O2.Li/c7-2-4-1-5(6(10)11)9-3-8-4;/h1,3H,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
LDTCEXQNPRTVBC-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1=C(N=CN=C1C(=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-bromo-2,5-dimethyl-2H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13606080.png)





